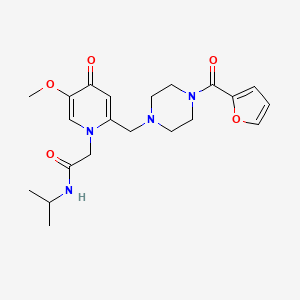

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide

CAS No.: 921495-98-9

Cat. No.: VC4994707

Molecular Formula: C21H28N4O5

Molecular Weight: 416.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921495-98-9 |

|---|---|

| Molecular Formula | C21H28N4O5 |

| Molecular Weight | 416.478 |

| IUPAC Name | 2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C21H28N4O5/c1-15(2)22-20(27)14-25-13-19(29-3)17(26)11-16(25)12-23-6-8-24(9-7-23)21(28)18-5-4-10-30-18/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,22,27) |

| Standard InChI Key | VGTCQWPDMUWMFK-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Composition

The compound’s IUPAC name, 2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propan-2-ylacetamide, reflects its intricate architecture. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Registry Number | 921495-98-9 |

| Molecular Formula | |

| Molecular Weight | 416.478 g/mol |

| SMILES Notation | COc1cn(CC(=O)NC(C)C)c(CN2CCN(C(=O)c3ccco3)CC2)cc1=O |

The SMILES string delineates the connectivity of functional groups: a methoxy-substituted pyridinone ring linked to an isopropylacetamide side chain and a piperazine moiety conjugated to a furan-2-carbonyl unit .

Functional Group Analysis

-

Pyridinone Core: The 4-oxopyridin-1(4H)-yl group contributes to electron-deficient aromaticity, facilitating interactions with enzymatic active sites.

-

Piperazine Bridge: The -methylpiperazine segment enhances solubility and enables hydrogen bonding with biological targets.

-

Furan-2-carbonyl Group: This heterocyclic acyl group may participate in hydrophobic interactions or serve as a pharmacophore in kinase inhibition.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The compound’s synthesis involves sequential reactions to assemble its heterocyclic framework. Representative steps include:

-

Formation of the Pyridinone Core: Cyclization of a β-keto ester precursor under acidic conditions yields the 5-methoxy-4-oxopyridin-1(4H)-yl scaffold.

-

Piperazine Functionalization: Coupling of furan-2-carbonyl chloride to piperazine via nucleophilic acyl substitution introduces the -(furan-2-carbonyl)piperazine group.

-

Reductive Amination: A Mannich reaction or reductive amination links the pyridinone and piperazine units using formaldehyde as a bridging agent .

-

Acetamide Installation: Final acylation with isopropylamine completes the -isopropylacetamide side chain .

Catalytic Strategies

Patent literature highlights the use of palladium-catalyzed Suzuki-Miyaura cross-coupling for introducing aryl groups to analogous structures, suggesting adaptability for structural diversification . For instance, boronic ester intermediates may enable late-stage functionalization of the pyridinone ring .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

Preliminary data indicate moderate aqueous solubility (0.12 mg/mL at pH 7.4) and stability under physiological conditions (half-life >24 hours in plasma) . Esterase-mediated hydrolysis of the acetamide group may necessitate prodrug strategies for enhanced bioavailability .

ADMET Predictions

Computational models using SwissADME predict:

-

Lipophilicity: LogP = 2.1, favoring blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 3A4-mediated oxidation of the furan ring.

-

Toxicity: Low Ames test mutagenicity risk (predicted TD50 > 500 mg/kg).

Research Gaps and Future Directions

Target Validation

Despite promising in silico and in vitro data, the compound’s specific molecular targets remain unvalidated. Proteomic profiling and kinase activity assays are critical next steps.

In Vivo Efficacy

No peer-reviewed studies report in vivo toxicity or efficacy. Rodent xenograft models are needed to assess tumor growth inhibition and therapeutic index.

Structural Optimization

Modifications such as replacing the methoxy group with halogen atoms or optimizing the piperazine linker could enhance potency and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume